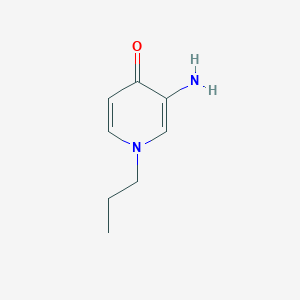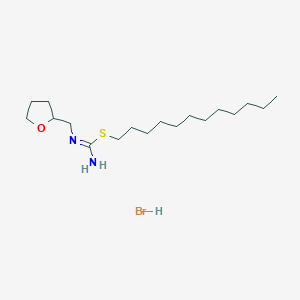
N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C18H37BrN2OS and a molecular weight of 409.47 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an oxolane ring and a dodecylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of oxolane-2-carbaldehyde with dodecylsulfanylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting intermediate is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects are currently under investigation and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrochloride
- N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide sulfate
- N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide nitrate
Uniqueness
N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research applications where these properties are critical .
Properties
Molecular Formula |
C18H37BrN2OS |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C18H36N2OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17;/h17H,2-16H2,1H3,(H2,19,20);1H |
InChI Key |
ZIBDBACEKPQJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1CCCO1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


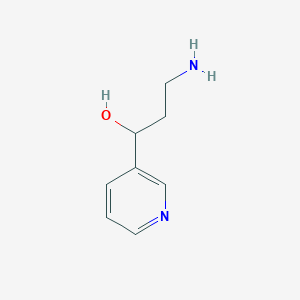
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
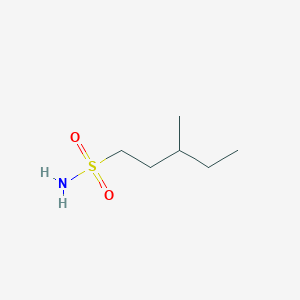

![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)
methanol](/img/structure/B13179933.png)

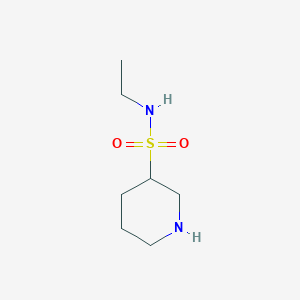
![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
